molecular formula C5H8O3S B1213729 4-(Methylsulfanyl)-2-oxobutanoic acid CAS No. 583-92-6

4-(Methylsulfanyl)-2-oxobutanoic acid

Cat. No.: B1213729
CAS No.: 583-92-6
M. Wt: 148.18 g/mol
InChI Key: SXFSQZDSUWACKX-UHFFFAOYSA-N
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Description

4-methylthio-2-oxobutanoic acid is an organic compound with the molecular formula C5H8O3S. It is a 2-oxo monocarboxylic acid derived from L-methionine via the action of methionine transaminase .

Preparation Methods

4-methylthio-2-oxobutanoic acid can be synthesized through various methods. One common synthetic route involves the transamination of L-methionine. This reaction is catalyzed by methionine transaminase, resulting in the formation of 4-methylthio-2-oxobutanoic acid . Industrial production methods may involve similar biochemical pathways, utilizing enzymes to facilitate the conversion of methionine to the desired product.

Chemical Reactions Analysis

4-methylthio-2-oxobutanoic acid undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:

Comparison with Similar Compounds

4-methylthio-2-oxobutanoic acid can be compared to other similar compounds, such as:

  • 2-keto-4-methylthiobutyric acid
  • 2-oxo-4-thiomethylbutyric acid
  • 4-methylmercapto-2-oxobutyrate
  • alpha-keto-gamma-methiolbutyrate
  • alpha-ketomethionine
  • gamma-methiol-keto-butyric acid
  • S-methyl-alpha-ketobutyric acid

These compounds share similar structural features but differ in their specific functional groups and reactivity

Properties

CAS No.

583-92-6

Molecular Formula

C5H8O3S

Molecular Weight

148.18 g/mol

IUPAC Name

4-methylsulfanyl-2-oxobutanoic acid

InChI

InChI=1S/C5H8O3S/c1-9-3-2-4(6)5(7)8/h2-3H2,1H3,(H,7,8)

InChI Key

SXFSQZDSUWACKX-UHFFFAOYSA-N

SMILES

CSCCC(=O)C(=O)O

Canonical SMILES

CSCCC(=O)C(=O)O

583-92-6

physical_description

Solid

Synonyms

2-keto-4-methylthiobutanoic acid
2-keto-4-methylthiobutyrate
2-keto-4-methylthiobutyric acid
2-keto-4-methylthiobutyric acid, calcium salt
2-keto-4-methylthiobutyric acid, monosodium salt
2-keto-4-thiomethylbutyrate
2-ketothiomethylbutyric acid
2-oxo-4-thiomethylbutyric acid
4-methylmercapto-2-oxobutyrate
4-methylthio-2-ketobutyric acid
4-methylthio-2-oxobutanoate
4-methylthio-2-oxobutanoic acid
4-methylthio-2-oxobutyric acid
alpha-keto-gamma-methiolbutyrate
alpha-ketomethionine
alpha-oxo-gamma-methylthiobutyric acid
alpha-oxomethionine
gamma-methiol-keto-butyric acid
S-methyl-alpha-ketobutyric acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Methylsulfanyl)-2-oxobutanoic acid
Reactant of Route 2
4-(Methylsulfanyl)-2-oxobutanoic acid
Reactant of Route 3
4-(Methylsulfanyl)-2-oxobutanoic acid
Reactant of Route 4
4-(Methylsulfanyl)-2-oxobutanoic acid
Reactant of Route 5
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Reactant of Route 5
Reactant of Route 5
4-(Methylsulfanyl)-2-oxobutanoic acid
Reactant of Route 6
4-(Methylsulfanyl)-2-oxobutanoic acid

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